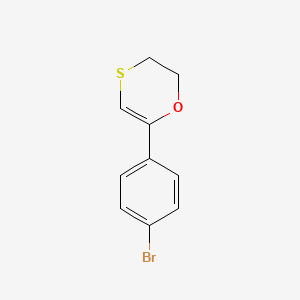
6-(4-Bromophenyl)-2,3-dihydro-1,4-oxathiine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(4-Bromophenyl)-2,3-dihydro-1,4-oxathiine is a heterocyclic organic compound characterized by the presence of a bromophenyl group attached to a dihydro-oxathiine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6-(4-Bromophenyl)-2,3-dihydro-1,4-oxathiine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-bromophenylthiol with an epoxide in the presence of a base, leading to the formation of the oxathiine ring . The reaction conditions often include the use of solvents like ethanol or dichloromethane and temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis methods. This includes the use of continuous flow reactors to ensure consistent product quality and yield. Catalysts and automated systems are employed to enhance reaction efficiency and reduce production costs .
Analyse Des Réactions Chimiques
Types of Reactions: 6-(4-Bromophenyl)-2,3-dihydro-1,4-oxathiine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the bromophenyl group to a phenyl group using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can replace the bromine atom with other nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically conducted in solvents like acetonitrile or dichloromethane at room temperature.
Reduction: Lithium aluminum hydride; reactions are usually performed in ether solvents under an inert atmosphere.
Substitution: Various nucleophiles (amines, thiols); reactions often require a base like sodium hydride and are conducted in polar aprotic solvents.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Phenyl-substituted oxathiine.
Substitution: Amino or thiol-substituted oxathiine derivatives.
Applications De Recherche Scientifique
6-(4-Bromophenyl)-2,3-dihydro-1,4-oxathiine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Mécanisme D'action
The mechanism of action of 6-(4-Bromophenyl)-2,3-dihydro-1,4-oxathiine involves its interaction with specific molecular targets. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the oxathiine ring can form hydrogen bonds with polar amino acids. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects .
Comparaison Avec Des Composés Similaires
- 6-(4-Chlorophenyl)-2,3-dihydro-1,4-oxathiine
- 6-(4-Methylphenyl)-2,3-dihydro-1,4-oxathiine
- 6-(4-Nitrophenyl)-2,3-dihydro-1,4-oxathiine
Comparison: 6-(4-Bromophenyl)-2,3-dihydro-1,4-oxathiine is unique due to the presence of the bromine atom, which can enhance its reactivity and biological activity compared to its chloro, methyl, and nitro analogs. The bromine atom’s size and electronegativity can influence the compound’s interaction with molecular targets, potentially leading to different biological outcomes .
Propriétés
Numéro CAS |
61378-99-2 |
|---|---|
Formule moléculaire |
C10H9BrOS |
Poids moléculaire |
257.15 g/mol |
Nom IUPAC |
6-(4-bromophenyl)-2,3-dihydro-1,4-oxathiine |
InChI |
InChI=1S/C10H9BrOS/c11-9-3-1-8(2-4-9)10-7-13-6-5-12-10/h1-4,7H,5-6H2 |
Clé InChI |
WMCXFLOBVVNNQJ-UHFFFAOYSA-N |
SMILES canonique |
C1CSC=C(O1)C2=CC=C(C=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(5S)-5-[(2,4-Dinitrophenyl)methyl]-5-methyloxolan-2-one](/img/structure/B14591187.png)
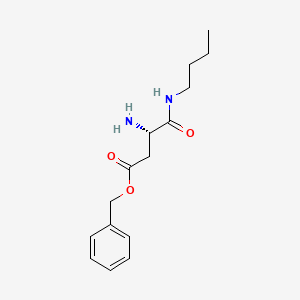

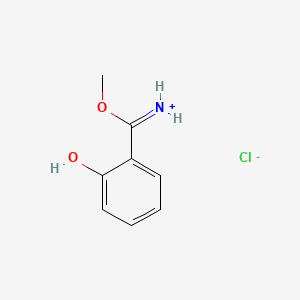

![Methyl 5-amino-1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]imidazole-4-carboxylate](/img/structure/B14591196.png)
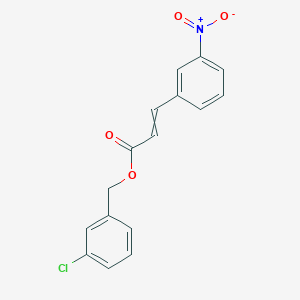
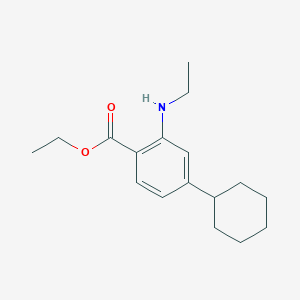
![9-Bromobicyclo[3.3.1]non-5(9)-en-1-ol](/img/structure/B14591226.png)
![1-Methyl-3-[(2H-tetrazol-5-yl)sulfanyl]piperidin-4-one](/img/structure/B14591227.png)
![7-Methyl-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B14591235.png)
![4-Piperidinone, 1-[3-(diethylamino)-2-hydroxypropyl]-2,5-dimethyl-](/img/structure/B14591239.png)
![2-Azaspiro[4.5]decane-1,3-dione, 2-[(4-nitrophenyl)amino]-](/img/structure/B14591244.png)
![Ethyl 3-[2-(cyclohexylamino)ethyl]benzoate;hydrochloride](/img/structure/B14591248.png)
